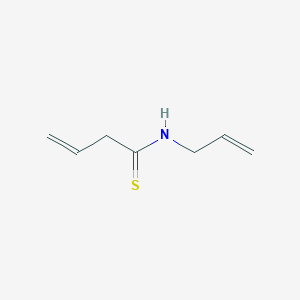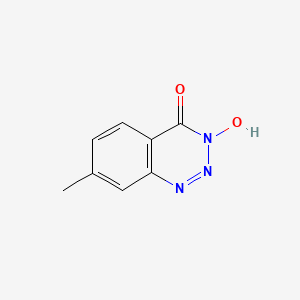
1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- is a heterocyclic compound that belongs to the benzotriazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Oxidative cyclization: Employing oxidizing agents to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Continuous flow synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic processes: Employing catalysts to improve reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states or removal of oxygen atoms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted benzotriazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- involves its interaction with molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: The parent compound without the hydroxy and methyl groups.
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: A similar compound with only the hydroxy group.
7-Methyl-1,2,3-benzotriazin-4(3H)-one: A similar compound with only the methyl group.
Uniqueness
1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- is unique due to the presence of both hydroxy and methyl groups, which may confer specific chemical properties and biological activities not observed in its analogs.
Eigenschaften
CAS-Nummer |
832127-70-5 |
|---|---|
Molekularformel |
C8H7N3O2 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
3-hydroxy-7-methyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-7(4-5)9-10-11(13)8(6)12/h2-4,13H,1H3 |
InChI-Schlüssel |
HCRGFAOMJVISHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)N(N=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
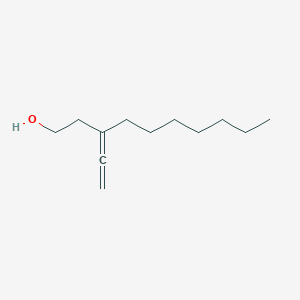
![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)

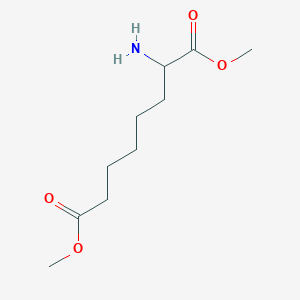


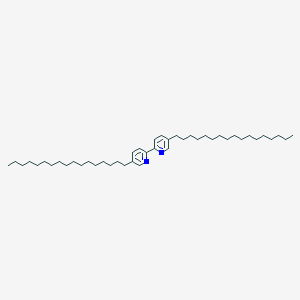

![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)
![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)
